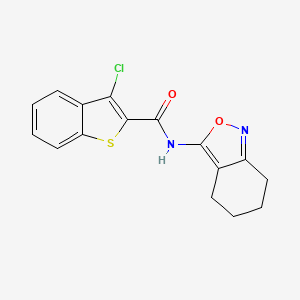

3-chloro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzothiophene-2-carboxamide

Description

3-Chloro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzothiophene-2-carboxamide is a heterocyclic compound featuring a benzothiophene core substituted with a chloro group at position 3 and a carboxamide linkage to a 4,5,6,7-tetrahydro-2,1-benzoxazole moiety. This structure combines a rigid aromatic system with a partially saturated bicyclic oxazole, making it a candidate for diverse biological interactions, particularly in targeting enzymes or receptors involved in inflammation or cancer pathways.

Properties

IUPAC Name |

3-chloro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2S/c17-13-10-6-2-4-8-12(10)22-14(13)15(20)18-16-9-5-1-3-7-11(9)19-21-16/h2,4,6,8H,1,3,5,7H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMWALZREQRWXSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NOC(=C2C1)NC(=O)C3=C(C4=CC=CC=C4S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzothiophene Core: Starting with a suitable thiophene derivative, the benzothiophene core can be synthesized through cyclization reactions.

Introduction of the Chloro Group: Chlorination of the benzothiophene core using reagents like thionyl chloride or phosphorus pentachloride.

Formation of the Benzoxazole Ring: The benzoxazole ring can be formed through cyclization of an appropriate precursor, such as an o-aminophenol derivative.

Amidation Reaction: Finally, the benzothiophene and benzoxazole intermediates can be coupled through an amidation reaction using reagents like carbodiimides or acyl chlorides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chloro group or other reactive sites.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Nucleophiles like amines, thiols, or halides in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the class of benzamide derivatives and contains a chloro substituent along with a tetrahydrobenzoxazole moiety. The synthesis typically involves several steps:

- Starting Material : The synthesis begins with the reaction of 3-chlorobenzo[b]thiophene-2-carbonyl chloride with 2-amino-6-substituted benzothiazole in a pyridine medium.

- Reflux Conditions : The reaction is conducted under reflux for several hours to ensure complete conversion.

- Characterization : The resulting compound is characterized using spectroscopic methods such as NMR and IR spectroscopy to confirm its structure and purity.

Anthelmintic Activity

Research indicates that derivatives of this compound exhibit significant anthelmintic effects against various helminths. A study summarized the activity levels of several derivatives:

| Compound | Activity Level | Remarks |

|---|---|---|

| 3a | Low | Poor anthelmintic activity |

| 3b | Moderate | Some efficacy observed |

| 3c | Low | Minimal effects |

| 3d | High | Significant activity |

| 3e | High | Significant activity |

| 3f | High | Significant activity |

These findings suggest that modifications in the molecular structure can enhance efficacy against parasitic infections.

Cytotoxicity

Preliminary studies have shown that this compound may exhibit selective cytotoxicity towards tumor cells while sparing normal cells. This property is crucial for developing potential anticancer therapies, indicating its role as a candidate for further research in oncology.

Other Pharmacological Activities

The compound also demonstrates various pharmacological activities including:

- Anti-inflammatory Effects : Potential inhibition of inflammatory pathways.

- Antimicrobial Properties : Activity against specific pathogens, which may be linked to its ability to disrupt cellular processes.

Case Studies

A notable case study involved testing similar benzothiophene derivatives against Helicobacter pylori. The results indicated that specific structural modifications significantly enhanced antibacterial potency, suggesting that this compound could be further explored for treating bacterial infections.

Mechanism of Action

The mechanism of action of 3-chloro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzothiophene-2-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would be elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The target compound shares key structural motifs with several pharmacologically active benzothiophene and benzoxazole derivatives. Below is a comparative analysis:

Table 1: Structural Comparison of Key Analogs

Key Observations :

- The chloro substitution at position 3 of the benzothiophene ring is conserved in SAG and the target compound, suggesting a role in steric or electronic modulation of target binding .

- The tetrahydrobenzoxazole moiety in the target compound contrasts with SAG’s pyridinylbenzyl group, likely altering solubility and receptor interaction profiles.

Pharmacological Activity and Selectivity

Key Findings :

- The anti-inflammatory activity of tetrahydrobenzothiophene derivatives (e.g., 29a–d) highlights the importance of the carboxamide linkage and aromatic substituents in COX-2 binding . Molecular docking studies for these compounds show favorable interactions with the COX-2 active site, a model applicable to the target compound .

- SMO modulation by SAG derivatives emphasizes the role of chloro and pyridinyl groups in agonist activity, though the target compound’s benzoxazole may limit similar efficacy .

Biological Activity

3-chloro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Synthesis

The compound is synthesized through multi-step organic reactions. Typically, it involves the cyclization of appropriate precursors under controlled conditions. The synthetic routes may include oxidation and substitution reactions using various reagents to achieve the desired molecular structure.

Antimicrobial Properties

Recent studies have indicated that derivatives of benzoxazole and benzothiazole exhibit notable antimicrobial activities. For instance, compounds similar to this compound have shown effectiveness against several bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways .

Anticancer Activity

Research has demonstrated that benzoxazole derivatives can possess anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The presence of specific functional groups in the benzoxazole moiety appears to enhance cytotoxic activity .

Table 1: Summary of Biological Activities

| Activity Type | Effect | Target Cell Lines |

|---|---|---|

| Antimicrobial | Effective against bacteria | Various strains |

| Anticancer | Induces apoptosis | MCF-7, HCT-116 |

The biological activity of this compound is attributed to its interaction with specific molecular targets. It may inhibit certain enzymes or receptors involved in critical cellular processes. For example, the compound could disrupt signaling pathways essential for cell proliferation and survival in cancer cells .

Case Studies

Several case studies have explored the efficacy of similar compounds:

- Benzoxazole Derivatives : A study by Layek et al. highlighted the cytotoxic effects of benzoxazole derivatives on human cancer cell lines. The presence of an acetic acid group significantly enhanced their activity .

- Antimicrobial Screening : A comparative analysis showed that compounds with similar structures exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could optimize efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.